molecular formula C₂₇H₄₃D₃O₅ B1145128 3α,7α,12α-Trihydroxycoprostanic Acid-d3 CAS No. 338976-79-7

3α,7α,12α-Trihydroxycoprostanic Acid-d3

Cat. No.: B1145128
CAS No.: 338976-79-7
M. Wt: 453.67
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Description

3α,7α,12α-Trihydroxycoprostanic Acid-d3, a deuterated analog of 3α,7α,12α-Trihydroxycoprostanic acid, is a critical high-purity standard for quantitative mass spectrometry-based analysis in metabolic research. The parent compound, 3α,7α,12α-Trihydroxycoprostanic acid (also known as coprocholic acid), is a key C27 sterol intermediate in the classical pathway of bile acid biosynthesis . It is a cholestane steroid with the molecular formula C27H46O5 and serves as the direct precursor to cholic acid, a primary human bile acid . This biosynthetic role makes it a molecule of significant interest in studying inborn errors of metabolism, such as peroxisomal disorders and single enzyme defects that disrupt primary bile acid synthesis . As a stable isotope-labeled internal standard, this compound enables precise and accurate quantification of the endogenous analyte in complex biological matrices like blood, bile, and liver tissue. Its use is essential for investigating the pathophysiology of conditions like Zellweger syndrome and cerebrotendinous xanthomatosis (CTX) . Researchers employ this compound in LC-MS/MS and GC-MS methods to study metabolic fluxes, diagnose rare genetic disorders, and monitor the efficacy of therapeutic interventions, such as treatment with cholic acid . The incorporation of deuterium atoms provides a distinct mass shift, ensuring reliable detection and minimizing ion suppression effects, which is paramount for generating reproducible and reliable data in advanced pharmacological and clinical chemistry studies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

338976-79-7

Molecular Formula

C₂₇H₄₃D₃O₅

Molecular Weight

453.67

Synonyms

(3α,5β,7α,12α)-3,7,12-Trihydroxy-cholestan-26-oic-27,27,27-d3 Acid;  (3α,5β,7α,12α)-3,7,12-Trihydroxycholestan-26-oic Acid-d3;  3α,7α,12α-Trihydroxy-5β-cholestan-26-oic Acid-d3;  3α,7α,12α-Trihydroxycoprostanic Acid-d3;  5β-Cholestane-3α,7α,12α-triol-26-

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 3α,7α,12α Trihydroxycoprostanic Acid

Fundamental Pathways of Cholesterol Catabolism Leading to Bile Acid Synthesis

The breakdown of cholesterol into bile acids primarily occurs in the liver through two main routes: the classic (or neutral) pathway and the alternative (or acidic) pathway. researchgate.netresearchgate.netnih.gov The classic pathway is considered the major route in humans, responsible for the bulk of bile acid production. nih.gov It begins with modifications to the steroid nucleus of cholesterol. nih.gov The alternative pathway, initiated by oxidation of the cholesterol side chain, is quantitatively less significant but plays a crucial role, particularly as it can occur in tissues outside the liver, such as macrophages. researchgate.netnih.gov Both pathways ultimately converge and involve a series of shared enzymatic steps to produce the primary bile acids, cholic acid and chenodeoxycholic acid. researchgate.net The compound 3α,7α,12α-trihydroxycoprostanic acid is a key intermediate formed during this intricate process. nih.gov

Enzymatic Transformations of 3α,7α,12α-Trihydroxycoprostanic Acid Precursors

The conversion of cholesterol into bile acids is orchestrated by a series of cytochrome P450 (CYP) enzymes, hydroxylases, and reductases. These enzymes modify the cholesterol structure, adding hydroxyl groups and shortening its side chain to form the final bile acid products.

Sterol 27-hydroxylase, a mitochondrial cytochrome P450 enzyme encoded by the CYP27A1 gene, has a multifaceted role in bile acid synthesis. nih.govnih.gov It is the initiating enzyme of the alternative "acidic" pathway, where it hydroxylates the side chain of cholesterol at the C-27 position to form 27-hydroxycholesterol. nih.govresearchgate.net In addition to this function, CYP27A1 is also responsible for catalyzing the oxidation of the steroid side chain in the later stages of the classic pathway. researchgate.netnih.gov This oxidation is a necessary step before the side chain can be cleaved to form the final C24 bile acids. The enzyme can catalyze multiple oxidation reactions, converting the terminal methyl group to an alcohol and subsequently to a carboxylic acid. nih.gov

The final shortening of the steroid side chain occurs within cellular organelles called peroxisomes. nih.gov C27-bile acid intermediates, such as 3α,7α,12α-trihydroxycoprostanic acid (THCA), are transported into the peroxisomes to undergo β-oxidation. nih.gov This process is analogous to the breakdown of fatty acids and involves a series of enzymatic reactions that cleave the C27 side chain, removing three carbons to yield a C24 carboxylic acid, which is the characteristic structure of a mature bile acid like cholic acid. nih.govcapes.gov.br Peroxisomes are therefore essential for the formation of mature C24-bile acids from their C27 precursors. nih.gov Defects in peroxisomal function, as seen in conditions like Zellweger syndrome, lead to an inability to perform this side-chain cleavage, resulting in the accumulation of C27-bile acid intermediates like THCA in the body. usbio.nettestcatalog.orgmayocliniclabs.com

Before the newly synthesized C24 bile acids (and the C27 intermediates destined for peroxisomal oxidation) can be further metabolized or transported, they must first be "activated". nih.govwikipedia.org This activation is catalyzed by acyl-CoA synthetase enzymes, such as bile acyl-CoA synthetase (BACS). nih.gov These enzymes utilize ATP to attach coenzyme A (CoA) to the carboxylic acid group of the bile acid, forming a high-energy thioester bond (bile acyl-CoA). wikipedia.orgnih.gov This step is a prerequisite for the subsequent conjugation of bile acids with the amino acids glycine (B1666218) or taurine (B1682933), a reaction that also occurs in peroxisomes and is the final step in de novo bile acid synthesis. nih.govbiorxiv.org

Data Tables

Key Enzymes in the Biosynthesis of 3α,7α,12α-Trihydroxycoprostanic Acid and Cholic Acid

Enzyme NameGeneCellular LocationFunction in PathwayCitation
Cholesterol 7α-hydroxylaseCYP7A1Endoplasmic ReticulumInitiates and is the rate-limiting step of the classic pathway. nih.gov
Sterol 12α-hydroxylaseCYP8B1Endoplasmic ReticulumCatalyzes 12α-hydroxylation, directing synthesis toward cholic acid. wikipedia.orgnih.gov
Sterol 27-hydroxylaseCYP27A1MitochondriaInitiates the alternative pathway and oxidizes the steroid side chain. nih.govnih.govresearchgate.net
Bile Acyl-CoA Synthetase (BACS)SLC27A5Endoplasmic ReticulumActivates bile acids by forming a CoA-thioester for further metabolism. nih.gov
Bile Acyl-CoA:Amino Acid N-AcyltransferaseBAATPeroxisomesConjugates activated bile acids with glycine or taurine. nih.govbiorxiv.org

Major Intermediates in the Formation of Cholic Acid

Compound NameAbbreviationDescriptionCitation
Cholesterol-The initial C27 steroid precursor for all bile acid synthesis. researchgate.net
7α-Hydroxycholesterol-Product of the CYP7A1 reaction, the first committed step in the classic pathway. nih.gov
7α-Hydroxy-4-cholesten-3-oneC4A key intermediate that can be directed toward either cholic acid or chenodeoxycholic acid. nih.gov
3α,7α,12α-Trihydroxycoprostanic AcidTHCAA C27 bile acid intermediate, precursor to cholic acid, that undergoes peroxisomal β-oxidation. usbio.netnih.gov
Cholic AcidCAA primary C24 bile acid, the final product of this specific pathway. researchgate.net

Identification of Key Intermediates and Branching Points in Bile Acid Anabolism

The anabolic pathway of bile acids is characterized by a series of specific intermediates and critical enzymatic control points that dictate the final composition of the bile acid pool. The formation of THCA is central to the synthesis of cholic acid, one of the two primary bile acids in humans.

A primary branching point in bile acid synthesis occurs at the intermediate 7α-hydroxy-4-cholesten-3-one (C4). nih.govnih.gov At this juncture, the pathway diverges towards the synthesis of either the tri-hydroxylated cholic acid or the di-hydroxylated chenodeoxycholic acid (CDCA). nih.govnih.gov The enzyme sterol 12α-hydroxylase (CYP8B1) acts as the key regulator at this branch. nih.govthemedicalbiochemistrypage.org Its presence and activity lead to 12α-hydroxylation, committing the precursor to the cholic acid synthesis pathway, which subsequently generates THCA as a downstream intermediate. nih.gov In the absence of CYP8B1 activity, the pathway defaults to the production of CDCA. nih.govnih.gov

While the classic pathway involving THCA is the major route, the alternative "acidic" pathway provides another route for bile acid synthesis. nih.gov This pathway is initiated by the action of sterol 27-hydroxylase (CYP27A1) directly on cholesterol, primarily forming intermediates that lead to CDCA. wikipedia.orgnih.gov The interplay between these pathways and their key enzymes determines the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool, which has significant physiological consequences.

Table 1: Key Enzymes and Intermediates in the Biosynthesis of Cholic Acid via THCA

Intermediate/EnzymeRole in Pathway
Cholesterol The initial substrate for all bile acid synthesis.
Cholesterol 7α-hydroxylase (CYP7A1) Catalyzes the rate-limiting first step in the classic pathway, forming 7α-hydroxycholesterol. nih.govwikipedia.org
7α-hydroxy-4-cholesten-3-one (C4) A major branching point intermediate determining the path to either cholic acid or chenodeoxycholic acid. nih.govnih.gov
Sterol 12α-hydroxylase (CYP8B1) The key enzyme that directs the pathway towards cholic acid synthesis by 12α-hydroxylation. nih.govthemedicalbiochemistrypage.org
Sterol 27-hydroxylase (CYP27A1) A mitochondrial enzyme that oxidizes the steroid side chain, leading to the formation of C27 bile acids like THCA. frontiersin.orgnih.gov
3α,7α,12α-Trihydroxy-5β-cholestanoic acid (THCA) The C27 bile acid intermediate that is the direct precursor to cholic acid via peroxisomal β-oxidation. frontiersin.orgnih.gov
Peroxisomal β-oxidation enzymes A set of enzymes that shorten the C27 side chain of THCA-CoA to form the C24 bile acid, cholyl-CoA. nih.govresearchgate.net
Cholic Acid The final C24 primary bile acid product of this pathway.

Evolutionary Perspectives on Vertebrate Bile Acid Structures and Biosynthetic Mechanisms

The structure of bile acids and the pathways for their synthesis have undergone significant evolution across different vertebrate lineages. nih.gov This evolution reflects adaptations to different diets and physiologies. The major forms of bile salts found in vertebrates are C₂₇ bile alcohols, C₂₇ bile acids, and C₂₄ bile acids. nih.gov

The most primitive, or earliest evolving, vertebrates, such as jawless fish, primarily synthesize C₂₇ bile alcohols. nih.gov These molecules typically feature a 5α (A/B trans) steroid nucleus, which results in a relatively flat molecular structure. nih.govnih.gov In contrast, higher vertebrates, including most mammals, birds, and reptiles, have evolved the machinery to produce C₂₄ bile acids, which possess a 5β (A/B cis) ring junction. frontiersin.orgnih.gov This "cis" configuration gives the steroid nucleus a characteristic bend, an important feature for the detergent-like function of these molecules. frontiersin.org

The C₂₇ bile acids, such as 3α,7α,12α-Trihydroxycoprostanic Acid, represent an evolutionary intermediate between the C₂₇ bile alcohols and the more "modern" C₂₄ bile acids. nih.gov The transition from C₂₇ to C₂₄ bile acids required the evolution of a sophisticated enzymatic system for side-chain cleavage, which occurs in the peroxisomes. frontiersin.org The presence of THCA as an obligate intermediate in the synthesis of cholic acid in mammals highlights this evolutionary history.

The diversity of bile acid structures is a result of gene evolution, particularly within the cytochrome P450 family of enzymes. For instance, the presence or absence of the CYP8B1 enzyme, which is crucial for cholic acid synthesis, varies among mammals. Species like elephants and manatees have been shown to have inactivated the CYP8B1 gene, and consequently, their bile lacks cholic acid, containing only chenodeoxycholic acid derivatives. oup.com This demonstrates how the evolution of specific enzymatic steps has shaped the bile acid profiles of different vertebrate groups.

Table 2: Predominant Bile Salt Types in Different Vertebrate Classes

Vertebrate GroupPredominant Bile Salt TypeSteroid Nucleus Configuration
Jawless Fish (Agnatha) C₂₇ Bile Alcohols5α (A/B trans) nih.govnih.gov
Cartilaginous & Bony Fish C₂₇ Bile Alcohols & C₂₄ Bile AcidsVaries
Amphibians C₂₇ Bile Alcohols5α and 5β
Reptiles & Birds C₂₇ Bile Acids & C₂₄ Bile Acids5β (predominantly) nih.gov
Mammals C₂₄ Bile Acids5β (predominantly) frontiersin.org

Research on Metabolic Dysregulation Involving 3α,7α,12α Trihydroxycoprostanic Acid

Peroxisomal Biogenesis Disorders and 3α,7α,12α-Trihydroxycoprostanic Acid Accumulation

Peroxisomal biogenesis disorders (PBDs) are a group of severe, autosomal recessive genetic conditions characterized by the failure to form or maintain functional peroxisomes. researchgate.netnih.gov Peroxisomes are cellular organelles essential for numerous metabolic processes, including the β-oxidation of very long-chain fatty acids (VLCFA) and the synthesis of bile acids. researchgate.netnih.gov The most common PBDs belong to the Zellweger spectrum disorders (ZSDs), which represent a continuum of severity. researchgate.netmdpi.com Historically, ZSDs were classified as distinct diseases: Zellweger syndrome (the most severe form), neonatal adrenoleukodystrophy (NALD) (intermediate), and infantile Refsum disease (IRD) (the mildest form). researchgate.netmdpi.comisotope.com It is now understood that these phenotypes are different presentations of the same underlying genetic and biochemical defects, primarily caused by mutations in PEX genes that encode proteins required for peroxisome assembly. researchgate.netnih.govnih.gov

A primary function of peroxisomes is the oxidation of the side chain of cholesterol derivatives during the formation of mature bile acids. One of the key intermediates in this pathway is 3α,7α,12α-Trihydroxycoprostanic Acid (THCA). In a healthy individual, THCA is converted to its CoA ester, trihydroxycoprostanoyl-CoA, which then undergoes peroxisomal β-oxidation. However, in individuals with ZSDs, the defective peroxisomes are unable to perform this crucial oxidation step. caymanchem.com This functional impairment leads to a block in the bile acid synthesis pathway, resulting in the characteristic accumulation of THCA and other bile acid intermediates in the plasma and liver of patients. caymanchem.com The measurement of these accumulated precursors is a critical biochemical marker for the diagnosis of these devastating disorders. nih.govcaymanchem.com The failure to produce sufficient mature bile acids, coupled with the accumulation of intermediates like THCA, contributes significantly to the severe liver dysfunction (hepatopathy) and multi-systemic pathology seen in patients with ZSDs. nih.gov

Table 1: Characteristics of Zellweger Spectrum Disorders (ZSDs)

Feature Description References
Genetic Basis Autosomal recessive mutations in PEX genes, disrupting peroxisome assembly. researchgate.netnih.govnih.gov
Clinical Spectrum A continuum from severe (Zellweger syndrome) to mild (Infantile Refsum Disease). researchgate.netmdpi.comisotope.com
Core Biochemical Defect Absence or reduction of functional peroxisomes. mdpi.comnih.gov
Metabolic Consequence Impaired β-oxidation of VLCFA and bile acid precursors. researchgate.netnih.govcaymanchem.com
Key Accumulated Metabolite 3α,7α,12α-Trihydroxycoprostanic Acid (THCA). caymanchem.com

| Primary Organs Affected | Brain (neuronal migration defects), liver (hepatopathy, cirrhosis), and kidneys. | nih.govmdpi.comnih.gov |

Investigation of Specific Enzymatic Deficiencies Affecting Bile Acid Metabolism

The accumulation of 3α,7α,12α-Trihydroxycoprostanic Acid is not exclusively a feature of generalized peroxisomal assembly failure; it can also result from deficiencies in specific enzymes that are integral to the bile acid synthesis pathway. The metabolism of THCA into mature bile acids like cholic acid requires a series of enzymatic reactions. A defect in any of these steps can lead to the buildup of upstream intermediates.

Research has identified several key enzymatic deficiencies that directly impact THCA metabolism:

Peroxisomal 3-oxoacyl-CoA Thiolase Deficiency: In conditions like pseudo-Zellweger syndrome, the general peroxisome structure may be intact, but a single enzyme, such as the peroxisomal 3-oxoacyl-CoA thiolase, is deficient. This enzyme is critical for the final step of the β-oxidation spiral. Its absence prevents the shortening of the trihydroxycoprostanoyl-CoA side chain, leading to its accumulation. caymanchem.com

Alpha-methyl-acyl-CoA Racemase (AMACR) Deficiency: AMACR is responsible for the isomerization of bile acid intermediates, a necessary step for their proper configuration before β-oxidation can proceed. nih.gov Deficiency of this enzyme, which can present with neonatal hepatopathy, disrupts the metabolic cascade, leading to a deficiency in mature bile acids and an increase in intermediates like THCA. nih.gov

Studies using liver homogenates from patients have been crucial in pinpointing these specific defects. By measuring the oxidation of THCA and its CoA ester, researchers can distinguish between a generalized peroxisomal disorder and a single-enzyme deficiency. caymanchem.com In patients with ZSDs, the oxidation of both palmitate (a VLCFA) and THCA is severely impaired or undetectable, whereas in single-enzyme defects, the pattern of metabolic disruption is more specific. caymanchem.com

Table 2: Key Enzymatic Deficiencies Affecting THCA Metabolism

Enzyme Function in Bile Acid Synthesis Consequence of Deficiency References
Peroxisomal β-oxidation enzymes Collectively shorten the side chain of trihydroxycoprostanoyl-CoA. Inability to metabolize THCA-CoA, leading to its accumulation. caymanchem.com
Peroxisomal 3-oxoacyl-CoA Thiolase Catalyzes the final step of each β-oxidation cycle within the peroxisome. Accumulation of THCA-CoA and other intermediates. caymanchem.com

| Alpha-methyl-acyl-CoA Racemase (AMACR) | Isomerizes bile acid intermediates to the correct stereochemical configuration for oxidation. | Blocks the metabolic pathway, causing accumulation of pristanic acid and bile acid intermediates. | nih.gov |

Methodological Approaches for Studying Pathological Metabolic Fluxes in Inherited Disorders

Investigating the complex metabolic dysregulation seen in inherited disorders like ZSDs requires sophisticated analytical and computational methods. The primary goal is to accurately identify and quantify the specific metabolites that accumulate or are deficient, thereby providing diagnostic markers and insight into the pathological mechanisms.

A cornerstone of this research is the use of mass spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS). nih.govmdpi.comnih.gov This powerful technique allows for the sensitive and specific detection of numerous bile acids and their precursors in biological samples such as plasma, urine, and tissue homogenates. nih.govnih.gov To ensure quantitative accuracy, a technique known as stable isotope dilution is employed. In this approach, a known amount of a stable, non-radioactive, isotopically labeled version of the analyte is added to the sample at the beginning of the analytical process. caymanchem.comnih.gov

For the specific quantification of 3α,7α,12α-Trihydroxycoprostanic Acid, its deuterated form, 3α,7α,12α-Trihydroxycoprostanic Acid-d3 , serves as an ideal internal standard. caymanchem.com Because it has a slightly higher mass than the endogenous compound but is otherwise chemically identical, it behaves in the same way during sample extraction and ionization in the mass spectrometer. researchgate.net By comparing the signal of the endogenous analyte to the known concentration of the added internal standard, a highly precise and accurate quantification can be achieved, which is crucial for diagnosing and monitoring metabolic diseases. caymanchem.comnih.gov

Beyond direct measurement, other methodologies are used to assess metabolic function:

Enzyme Assays: Direct measurement of enzyme activity, such as the oxidation of trihydroxycoprostanoyl-CoA in liver tissue samples, can definitively identify the location of a metabolic block and is valuable for differential diagnosis. caymanchem.com

Constraint-Based Modeling (COBRA): These computational approaches use genome-scale metabolic networks to make mechanistic predictions of metabolic fluxes. shimadzu.com This can help researchers understand how a specific genetic defect alters the entire metabolic system, including interactions between different pathways. shimadzu.com

Table 3: Comparison of Methodological Approaches

Method Principle Application in Studying THCA Metabolism References
LC-MS/MS with Internal Standards (e.g., THCA-d3) Chromatographic separation followed by mass-based detection and quantification against a stable isotope-labeled standard. Gold standard for accurate quantification of THCA and other bile acids in biological fluids for diagnosis. mdpi.comcaymanchem.comnih.gov
Enzyme Assays Measurement of the rate of an enzymatic reaction using specific substrates (e.g., THCA-CoA) in tissue samples. Pinpointing specific enzymatic defects (e.g., thiolase deficiency) in the bile acid pathway. caymanchem.com
Constraint-Based Modeling (COBRA) Computational simulation of metabolic fluxes through genome-scale network reconstructions. Predicting the systemic effects of enzymatic blocks and understanding complex metabolic dependencies. shimadzu.com

Advanced Analytical Methodologies for 3α,7α,12α Trihydroxycoprostanic Acid and Its Deuterated Analog

Application of 3α,7α,12α-Trihydroxycoprostanic Acid-d3 as an Internal Standard in Quantitative Analysis

This compound is a stable isotope-labeled version of the endogenous bile acid precursor, 3α,7α,12α-Trihydroxycoprostanic Acid. usbio.net In the field of quantitative analysis, particularly in mass spectrometry, such labeled compounds are invaluable as internal standards. nih.gov Their utility stems from the fact that they are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes, in this case, deuterium (B1214612). myadlm.org This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the added standard, which is the foundational principle for the highly accurate quantification method known as isotope dilution mass spectrometry. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard technique for achieving the highest level of accuracy and precision in quantitative analysis. nih.govyoutube.com The fundamental principle of IDMS involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., this compound) to a sample before any processing or extraction steps. nih.gov This labeled compound, referred to as the internal standard, mixes with the endogenous, unlabeled analyte present in the sample matrix.

During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. The mass spectrometer measures the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard. Because the amount of the added internal standard is known, this ratio can be used to calculate the exact concentration of the endogenous analyte in the original sample with high accuracy. youtube.com This method effectively corrects for variations in sample extraction efficiency and instrument response, leading to highly reliable results. nih.gov Both deuterated and 13C-labeled bile acids have been successfully used as internal standards for this purpose. nih.gov

Biological samples such as plasma, serum, and urine are complex mixtures containing numerous compounds that can interfere with the analysis of the target analyte. nih.gov This phenomenon, known as the "matrix effect," can cause either suppression or enhancement of the analyte's signal in the mass spectrometer's ion source, leading to inaccurate quantification. myadlm.orgnih.gov Matrix effects are a major obstacle to achieving accurate quantification in LC-MS/MS analysis. researchgate.net

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. myadlm.orgresearchgate.net Because the internal standard is chemically identical to the analyte, it has the same chromatographic retention time and experiences the same degree of ion suppression or enhancement from the matrix components. myadlm.org By calculating the ratio of the analyte to the internal standard, the variability introduced by the matrix is normalized, significantly improving the accuracy, precision, and reproducibility of the measurement. researchgate.net While deuterated standards are highly effective, it has been noted in some cases that slight differences in chromatographic retention time between the deuterated standard and the analyte can lead to differential matrix effects, though this is not always the case. myadlm.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Bile Acid Profiling

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced form, liquid chromatography-tandem mass spectrometry (LC-MS/MS), are considered the gold standard for the comprehensive analysis of bile acid profiles in biological samples. nih.govnih.govmdpi.com These techniques offer exceptional resolution, sensitivity, and specificity, which are necessary to separate and quantify the many structurally similar bile acid isomers found in complex biological matrices. nih.govmdpi.com The combination of liquid chromatography's separation power with the mass spectrometer's detection capabilities allows for the detailed profiling of dozens of bile acids in a single analytical run. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC) for bile acid analysis. nih.gov UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for operation at higher pressures. This results in dramatically improved chromatographic performance.

Key advantages of UHPLC for bile acid separation include:

Higher Resolution: UHPLC provides superior separation of closely related bile acid isomers. nih.gov

Narrower Peaks: The increased efficiency leads to sharper and narrower peaks, which improves sensitivity and makes quantification more accurate.

Faster Analysis Times: Separation can be achieved much more quickly, with some methods analyzing a comprehensive panel of bile acids in as little as 7 to 15 minutes, increasing sample throughput. nih.govnih.govacs.org

These features make UHPLC an ideal platform for resolving the complex mixture of primary, secondary, and conjugated bile acids found in biofluids. nih.govacs.org

Table 1: Comparison of Typical UHPLC and HPLC Performance in Bile Acid Analysis

Feature Conventional HPLC Ultra-High Performance Liquid Chromatography (UHPLC)
Particle Size 3 - 5 µm < 2 µm
Typical Run Time 30 - 60 minutes 7 - 15 minutes nih.govacs.org
Peak Resolution Good Excellent, superior separation of isomers nih.gov
System Pressure Lower (up to 6,000 psi) Higher (up to 15,000 psi or more)

| Sensitivity | Good | Higher, due to narrower peaks nih.gov |

Tandem mass spectrometry (MS/MS) is a powerful detection technique that provides a high degree of selectivity and sensitivity for quantifying analytes in complex mixtures. nih.gov In an MS/MS experiment, the first mass spectrometer (Q1) is set to isolate a specific ion corresponding to the mass-to-charge ratio (m/z) of the analyte of interest (the "precursor ion"). This isolated ion is then passed into a collision cell (q2), where it is fragmented into smaller "product ions." The second mass spectrometer (Q3) then analyzes these product ions, detecting one or more specific fragments. nih.gov

This process of isolating a precursor ion and monitoring a specific product ion is extremely selective, as it is highly unlikely that another compound in the matrix will have both the same precursor mass and produce the same fragment ion. This selectivity minimizes background interference and allows for very low detection limits, making it ideal for the targeted analysis of low-concentration bile acids in plasma or serum. nih.govnih.gov

Selected Reaction Monitoring (SRM) is a highly specific MS/MS scan mode used for targeted quantification on triple quadrupole mass spectrometers. nih.gov In an SRM experiment, the instrument is programmed to monitor one or more specific precursor-to-product ion transitions for each analyte. nih.gov For example, for 3α,7α,12α-Trihydroxycoprostanic Acid, the mass spectrometer would be set to isolate its molecular ion and then detect a characteristic fragment ion.

The optimization of SRM transitions is a critical step in method development. acs.org This involves selecting the precursor and product ions that provide the most intense and stable signal, thereby maximizing the sensitivity and specificity of the assay. nih.gov For bile acids, fragmentation often involves the loss of water molecules from the sterol nucleus or cleavage of the side chain for conjugated species. metaboprofile.com The choice of multiple transitions for a single compound can further increase the confidence in its identification. nih.gov

Table 2: Example of Optimized SRM Transitions for Selected Bile Acids

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
Cholic Acid (CA) 407.3 343.3 Corresponds to loss of side chain and water.
Chenodeoxycholic Acid (CDCA) 391.3 391.3 Often uses a pseudo-SRM due to stable structure.
Glycocholic Acid (GCA) 464.3 74.1 Product ion corresponds to the glycine (B1666218) moiety.
Taurocholic Acid (TCA) 514.3 107.0 Product ion related to the taurine (B1682933) moiety.

| 3α,7α,12α-Trihydroxycoprostanic Acid | 451.3 | 387.3 | Hypothetical transition based on loss of water and side chain cleavage. |

Note: The SRM transition for 3α,7α,12α-Trihydroxycoprostanic Acid is illustrative. Actual transitions must be empirically determined and optimized.

Table 3: List of Mentioned Compounds

Compound Name Abbreviation
3α,7α,12α-Trihydroxycoprostanic Acid -
This compound -
Cholic Acid CA
Chenodeoxycholic Acid CDCA
Deoxycholic Acid DCA
Glycocholic Acid GCA

Tandem Mass Spectrometry (MS/MS) for Selective Detection and Quantification

Strategies for Addressing Ion Suppression and Enhancement in Complex Biological Matrices

In liquid chromatography-mass spectrometry (LC-MS) analysis, matrix effects, manifesting as ion suppression or enhancement, are a significant hurdle for the accurate quantification of bile acids. sciex.com These effects arise from co-eluting endogenous components in the sample matrix, such as phospholipids (B1166683) or salts, which interfere with the ionization process of the target analyte in the MS source, leading to inaccurate measurements. nih.govsepscience.com Several strategies have been developed to mitigate these matrix effects.

A primary strategy is the use of an appropriate internal standard (IS). The most effective approach is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the analysis of its unlabeled counterpart. sciex.com Because SIL-ISs have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and experience the same degree of ion suppression or enhancement. bioanalysis-zone.com By calculating the response ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, ensuring data accuracy.

Other critical strategies include:

Chromatographic Separation: Optimizing the liquid chromatography method to achieve baseline separation of bile acids from the bulk of matrix components, particularly phospholipids, can significantly reduce interference. wiley.com

Sample Preparation: Thorough sample cleanup is essential to remove interfering substances before analysis. Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed to reduce the complexity of the matrix. sepscience.com

Dilution: A simple approach is to dilute the sample, which reduces the concentration of all matrix components. However, this may compromise the ability to detect low-abundance bile acids.

Post-Column Infusion: This experimental technique can be used during method development to identify regions of the chromatogram where ion suppression occurs, allowing for chromatographic conditions to be adjusted accordingly. sepscience.com

Table 1: Strategies to Mitigate Matrix Effects in Bile Acid Analysis

Strategy Principle Advantages Limitations
Stable Isotope-Labeled Internal Standards (SIL-IS) A labeled version of the analyte is added to the sample. It experiences the same matrix effects as the analyte, allowing for accurate correction and quantification. sciex.combioanalysis-zone.com Considered the gold standard for correcting matrix effects; high accuracy and precision. Availability and cost of specific SIL-IS can be prohibitive.
Optimized Chromatographic Separation Modifies the LC method (e.g., gradient, column chemistry) to separate the analyte from interfering matrix components. wiley.com Reduces direct interference at the ion source; applicable to all analytes in the method. May require long run times; may not resolve all interferences.
Advanced Sample Preparation (SPE, LLE) Physically removes interfering substances (e.g., phospholipids, salts) from the sample before injection. sepscience.com Can significantly reduce matrix complexity and improve assay robustness. Can be time-consuming, may lead to analyte loss, and adds cost.

| Sample Dilution | Reduces the concentration of interfering components in the sample. | Simple and inexpensive. | May reduce analyte concentration below the limit of detection. |

Advanced Sample Preparation Strategies for Comprehensive Bile Acid Analysis

Meticulous sample preparation is a prerequisite for the reliable quantification of bile acids. The primary goals are to remove interfering macromolecules like proteins and lipids, eliminate salts that can suppress ionization, and concentrate the analytes of interest. nih.govfrontiersin.org The choice of technique depends on the biological matrix (e.g., serum, plasma, urine, tissue) and the specific requirements of the analytical method. creative-proteomics.com

Protein precipitation (PPT) is a widely used first step in sample preparation for biological fluids like plasma and serum. nih.gov It is a straightforward, rapid, and cost-effective method for removing the majority of proteins, which can otherwise foul the analytical column and interfere with analysis. phenomenex.com The process typically involves adding a water-miscible organic solvent or a strong acid to the sample.

Organic Solvent Precipitation: This is the most common PPT method for bile acid analysis. creative-proteomics.com Cold organic solvents such as acetonitrile, methanol (B129727), or isopropanol (B130326) are added to the sample, typically in a 3:1 or 4:1 ratio (solvent to sample). creative-proteomics.commdpi.com The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, which contains the bile acids, is then collected for further processing or direct analysis. nih.gov

Acid Precipitation: Trichloroacetic acid (TCA) is highly effective at precipitating proteins. sigmaaldrich.com It is added to the sample to a final concentration of 10-20% and incubated on ice. sigmaaldrich.com While efficient, this method can be harsh and may cause degradation of certain analytes.

Table 2: Comparison of Common Protein Precipitation Solvents for Bile Acid Analysis

Precipitant Typical Ratio (Solvent:Sample) Advantages Disadvantages
Acetonitrile 3:1 to 4:1 Efficiently precipitates proteins; provides a clean supernatant. nih.gov Can be less effective for very polar analytes.
Methanol 3:1 to 4:1 Good for a broad range of analytes, including polar ones. creative-proteomics.comnih.gov May be less efficient at precipitating some proteins compared to acetonitrile. acs.org
Isopropanol 10:1 (for tissue) Effective for protein removal in various sample types. mdpi.com Higher viscosity can make handling more difficult.

| Trichloroacetic Acid (TCA) | to 10-20% final conc. | Very efficient protein removal. sigmaaldrich.com | Harsh conditions (low pH) can degrade acid-labile compounds; must be removed before RP-HPLC. sigmaaldrich.com |

Following initial protein removal, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is often employed to further purify and concentrate bile acids.

Liquid-Liquid Extraction (LLE) capitalizes on the differential solubility of bile acids in immiscible liquid phases. creative-proteomics.com For instance, after protein precipitation, the aqueous supernatant can be mixed with an organic solvent like ethyl acetate. The bile acids partition into the organic layer, which is then separated, evaporated, and reconstituted in a mobile phase-compatible solvent. This technique is effective for removing highly polar impurities and salts. creative-proteomics.com

Solid-Phase Extraction (SPE) is a highly versatile and widely used technique for cleaning and concentrating bile acids from diverse biological matrices. creative-proteomics.comoup.com The most common SPE sorbents for bile acid analysis are reversed-phase materials like octadecylsilane (B103800) (ODS, C18). nih.govresearchgate.net The typical SPE procedure involves four steps:

Conditioning: The sorbent is activated with methanol and then equilibrated with water or a weak buffer. creative-proteomics.com

Loading: The pre-treated sample (e.g., supernatant from PPT) is passed through the cartridge. Bile acids are retained on the hydrophobic sorbent.

Washing: The cartridge is washed with a weak aqueous solvent to remove salts and polar interferences. creative-proteomics.com

Elution: The purified bile acids are eluted from the sorbent using a strong organic solvent, such as methanol or acetonitrile. creative-proteomics.com

SPE provides excellent sample cleanup, leading to reduced matrix effects and improved analytical sensitivity. oup.com Recovery rates for many bile acids using SPE typically range from 85% to over 100%. oup.comnih.gov

While bile acids can be analyzed directly, chemical derivatization can significantly enhance detection sensitivity and improve chromatographic performance, particularly for LC-ESI-MS. nih.gov Derivatization involves chemically modifying a functional group on the bile acid molecule—most commonly the carboxylic acid group or hydroxyl groups—to introduce a moiety that is more readily ionized. mdpi.com

This strategy is especially useful for improving detection in the positive-ion mode, as underivatized bile acids are typically analyzed in negative-ion mode, which can sometimes have lower sensitivity or more background interference. nih.gov A successful derivatization can increase detection response by factors of 10 to over 150. nih.govnih.gov

Common derivatization approaches include:

Amidation of the Carboxyl Group: Reagents like 2-picolylamine (PA) can be used to convert the carboxylic acid group into an amide. The resulting derivative contains a pyridine (B92270) group, which is easily protonated, leading to a strong signal in positive-ion ESI-MS. nih.gov

Hydrazone formation: Girard reagents can react with keto-groups on bile acids (or hydroxyl groups that have been enzymatically oxidized to keto-groups) to introduce a permanently charged quaternary ammonium (B1175870) group, dramatically increasing ionization efficiency. mdpi.com

Silylation: For gas chromatography-mass spectrometry (GC-MS), hydroxyl and carboxyl groups are often converted to their trimethylsilyl (B98337) (TMS) ether/ester derivatives to increase volatility and thermal stability. researchgate.net

Table 3: Selected Derivatization Reagents for Enhanced MS Sensitivity of Bile Acids

Reagent Target Functional Group Principle Reported Sensitivity Enhancement
2-Picolylamine (PA) Carboxylic Acid Introduces a highly basic pyridine moiety, promoting positive ionization. nih.gov 9 to 158-fold increase in detection response. nih.gov
2-Hydrazinopyrimidine (DMP/DP) Carboxylic Acid Adds a pyrimidine (B1678525) ring that enhances ionization and improves chromatography. nih.gov Dozens to hundreds of times more sensitive than underivatized forms. nih.gov

| Girard Reagents (e.g., Girard P) | Keto Group (native or from oxidation of hydroxyl group) | Introduces a permanently charged quaternary ammonium group. mdpi.com | Provides an intense molecular ion signal and enables high-sensitivity analysis. mdpi.com |

Stable Isotope Tracing and Metabolic Flux Analysis (MFA) with Deuterated Compounds

Deuterated compounds such as this compound are invaluable tools for performing stable isotope tracing studies. nih.gov This powerful technique allows researchers to move beyond static measurements of metabolite concentrations and gain a dynamic understanding of metabolic pathways and reaction rates (fluxes) within a living system. mssm.eduspringernature.comnih.gov

The fundamental principle of stable isotope tracing is to introduce a molecule containing a heavy, non-radioactive isotope (e.g., deuterium, ¹³C, ¹⁵N) into a biological system and track the incorporation of these "labeled" atoms into downstream metabolites. nih.govnih.gov This approach provides unparalleled insight into the connectivity and activity of metabolic networks. mssm.eduspringernature.com

The theoretical framework involves several key steps:

Tracer Administration: A stable isotope-labeled substrate, the "tracer" (e.g., this compound), is introduced to a biological system, such as cell cultures, tissues, or a whole organism. nih.gov This is often done under metabolic steady-state conditions to avoid perturbing the system's normal function. nih.gov

Metabolic Conversion: The organism's metabolic machinery processes the tracer just like its unlabeled counterpart. As the tracer moves through biochemical pathways, its labeled atoms are incorporated into various intermediate and final products.

Sample Analysis: At specific time points, samples are collected, and metabolites are extracted. Mass spectrometry (or NMR spectroscopy) is then used to analyze the samples. The high mass resolution of modern mass spectrometers allows for the differentiation of unlabeled molecules from their labeled isotopologues (molecules that differ only in their isotopic composition). nih.gov

Data Interpretation: By measuring the mass distribution patterns of metabolites, researchers can determine the extent and position of label incorporation. This information reveals:

Pathway Connectivity: It confirms known metabolic pathways and can help discover novel or alternative routes. acs.org

Metabolic Flux: It allows for the calculation of the rates (fluxes) of metabolic reactions, providing a quantitative measure of pathway activity. nih.govnih.gov

Relative Pathway Usage: It can determine the relative contribution of different pathways to the production of a specific metabolite. youtube.com

By using a deuterated tracer like this compound, researchers can specifically investigate the pathways of bile acid synthesis and metabolism, tracing the fate of this molecule as it is modified, conjugated, and catabolized, thereby providing a dynamic and functional readout of the metabolic network. nih.govyoutube.com

Experimental Design Considerations for Isotope Labeling Experiments

The robust design of isotope labeling experiments is fundamental to accurately probing the dynamics of bile acid metabolism. When investigating the pathways involving 3α,7α,12α-Trihydroxycoprostanic Acid (THCA), a crucial intermediate in cholic acid synthesis, the experimental setup must be meticulously planned to maximize the precision of flux determination. nih.gov The deuterated analog, this compound (THCA-d3), plays a vital role not as a metabolic tracer, but as an indispensable internal standard for quantification via mass spectrometry.

Key considerations in designing these experiments include:

Tracer Selection: The choice of the stable isotope-labeled precursor is critical. To study the flux towards THCA, a common approach is to use labeled cholesterol, the primary precursor for all bile acids. For instance, cells or animal models could be administered cholesterol labeled with stable isotopes like ¹³C or ²H. The incorporation of these labels into downstream metabolites, including THCA, allows for the calculation of synthesis rates.

System Selection: The biological system dictates the complexity and relevance of the experiment.

Cell Culture: Human fibroblast cultures, particularly from patients with peroxisomal biogenesis disorders (PBDs), are valuable for studying specific enzymatic defects. nih.gov For example, growing patient fibroblasts that have mutations in a PEX gene in a medium containing a labeled precursor can elucidate the impact of the mutation on the final step of primary bile acid synthesis. nih.gov

Animal Models: Mouse models of PBDs allow for whole-body metabolic studies, providing insights into how THCA accumulates in different tissues and how the metabolic network adapts systemically. biorxiv.org

Human Studies: In clinical research, oral or intravenous administration of labeled precursors can be used to measure bile acid synthesis rates in vivo. nih.gov Such studies are particularly insightful for understanding the pathophysiology of diseases like Zellweger spectrum disorders (ZSD) and for evaluating therapeutic interventions. nih.gov

Labeling Strategy: Experiments can be designed for either steady-state or non-steady-state (isotopically transient) conditions. In steady-state ¹³C-metabolic flux analysis (MFA), the system is allowed to reach an isotopic equilibrium where the labeling pattern of metabolites becomes constant. nih.gov However, for many mammalian systems, reaching this state can be slow. nih.gov Transient labeling analysis can provide valuable data in these cases by examining the rate of isotope incorporation over time. nih.gov

Sampling and Analysis: A time-course sampling strategy is often employed to capture the dynamic changes in metabolite labeling. Plasma, urine, or tissue samples are collected at various time points after the administration of the labeled tracer. nih.gov Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to measure the concentration and isotopic enrichment of THCA and other relevant bile acids. The inclusion of THCA-d3 in each sample during preparation is essential to correct for variations in sample extraction and instrument response, ensuring accurate quantification. mdpi.comnih.gov

A well-designed experiment will consider the metabolic network structure, the anticipated flux values, and the analytical precision of the available measurement techniques to yield the most informative data on THCA metabolism. nih.gov

Quantification of Intracellular Metabolic Fluxes and Metabolite Turnover Rates

The precise quantification of 3α,7α,12α-Trihydroxycoprostanic Acid is paramount for diagnosing and monitoring peroxisomal disorders, where it accumulates significantly. nih.gov The gold-standard technique for this purpose is the stable isotope dilution assay coupled with liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). nih.gov This method relies on the use of a stable isotope-labeled internal standard, for which this compound is ideally suited.

The principle of the assay involves adding a known quantity of THCA-d3 to a biological sample (e.g., plasma, fibroblasts) before any processing or extraction steps. mdpi.com Because THCA-d3 is chemically identical to the endogenous, unlabeled THCA, it behaves identically during sample preparation and chromatographic separation. However, due to its mass difference (3 daltons higher), it can be distinguished by the mass spectrometer. By comparing the signal intensity of the endogenous analyte to that of the internal standard, an accurate and precise concentration can be calculated, effectively correcting for any analyte loss during sample handling. nih.gov

In patients with Zellweger spectrum disorders (ZSD), the accumulation of THCA is a key diagnostic marker. The following table illustrates the dramatic increase in plasma THCA levels observed in a ZS patient compared to a control, showcasing the quantitative power of these analytical methods.

Metabolite Patient Plasma Concentration (μg/mL) Control Plasma Concentration (μg/mL) Fold Increase
3α,7α,12α-Trihydroxycoprostanic Acid (THCA)2.160 - 0.03>72x
3α,7α-Dihydroxy-5β-cholestanoic Acid (DHCA)1.830 - 0.01>183x
Data derived from a case study on a patient with Zellweger syndrome. nih.gov

The turnover rate, or flux, of THCA can be determined through kinetic studies using a labeled precursor like ¹³C-cholesterol. By monitoring the rate of appearance of labeled THCA over time, researchers can quantify the rate of its synthesis. The combination of accurate concentration measurements using THCA-d3 and isotopic enrichment data from tracer experiments allows for a comprehensive understanding of the dynamics of this critical metabolic intermediate. nih.gov The performance of such an ID-LC-MS/MS method is characterized by several key parameters, as shown in the table below, which are based on typical values for similar metabolite assays.

Parameter Typical Performance Value Description
Limit of Detection (LOD) 0.05 - 1.0 µmol/LThe lowest concentration of the analyte that can be reliably detected. mdpi.com
Limit of Quantification (LOQ) 0.1 - 2.0 µmol/LThe lowest concentration of the analyte that can be accurately and precisely quantified. mdpi.com
Linearity (R²) >0.99Indicates the correlation between the measured signal and the analyte concentration over a range. nih.gov
Intra-day Precision (CV) < 5%The variation observed for repeated measurements of the same sample within the same day. nih.gov
Inter-day Precision (CV) < 10%The variation observed for repeated measurements of the same sample on different days. nih.gov
Recovery 90 - 110%The efficiency of the extraction process, determined by spiking samples with a known amount of analyte. nih.gov
This table presents representative performance metrics for ID-LC-MS/MS assays for small molecule quantification.

Elucidation of Metabolic Network Dynamics and Bottleneck Identification

Metabolic flux analysis provides a powerful lens through which to view the dynamics of the bile acid synthesis network and identify metabolic bottlenecks. In healthy individuals, cholesterol is converted through a series of enzymatic steps to the primary bile acids cholic acid (CA) and chenodeoxycholic acid (CDCA). The final step of this synthesis occurs in the peroxisomes, where C₂₇-bile acid intermediates like THCA are shortened to their mature C₂₄ forms. nih.gov

In peroxisomal biogenesis disorders such as Zellweger spectrum disorder (ZSD), mutations in PEX genes lead to dysfunctional peroxisomes. nih.govnih.gov This creates a severe metabolic bottleneck at the final stage of bile acid synthesis. The enzyme responsible for the β-oxidation of THCA is unable to function correctly, leading to a dramatic accumulation of THCA and its precursor, DHCA, in plasma and tissues. nih.gov Simultaneously, the production of mature C₂₄-bile acids is severely diminished. This specific pattern of metabolite accumulation is a clear indicator of the location of the metabolic block.

A therapeutic strategy for some ZSD patients involves treatment with oral cholic acid. This therapy is not merely a replacement of the deficient product but an active manipulation of the metabolic network's regulatory dynamics. Cholic acid is an endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor that acts as a primary regulator of bile acid synthesis. nih.gov Activation of FXR in the liver and intestine strongly suppresses the expression of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway. nih.gov

By administering cholic acid, the entire upstream pathway is downregulated, reducing the flow of metabolites towards the peroxisomal bottleneck. This alleviates the buildup of toxic intermediates. A study on ZSD patients undergoing cholic acid therapy demonstrated this principle effectively.

Parameter Baseline (Pre-treatment) After 12 Weeks of Cholic Acid Therapy Outcome
Plasma THCA Markedly ElevatedSignificantly DecreasedReduction of toxic intermediate
Plasma DHCA Markedly ElevatedSignificantly DecreasedReduction of toxic intermediate
Plasma Cholic Acid (CA) DeficientSignificantly IncreasedSuccessful product replacement
Plasma C4 (CYP7A1 activity marker) Normal to ElevatedSignificantly DecreasedEvidence of pathway downregulation
Plasma FGF19 (FXR activation marker) LowIncreasedEvidence of feedback loop activation
Summary of findings from a study on cholic acid therapy in Zellweger spectrum disorder patients. nih.gov

This example illustrates how quantifying fluxes and metabolite concentrations—enabled by tools like THCA-d3 internal standards—can elucidate network dynamics and confirm the mechanism of action for therapeutic interventions aimed at resolving metabolic bottlenecks.

Computational Tools and Models for Metabolic Flux Analysis

Computational modeling is an essential tool for integrating experimental data and gaining a mechanistic understanding of complex metabolic systems like bile acid synthesis. nih.gov While a specific model focusing solely on THCA flux is not common, physiologically-based pharmacokinetic (PBPK) models of whole-body bile acid metabolism provide a powerful framework for these investigations. biorxiv.orgnih.govbiorxiv.org

These models are constructed using a set of ordinary differential equations that describe the synthesis, distribution, metabolism, and elimination of multiple bile acid species across different physiological compartments (e.g., liver, plasma, intestine, gallbladder). nih.govnih.gov

Key features of these computational models include:

Physiological Structure: They are built upon known physiological data, such as organ volumes, blood flow rates, and tissue composition, making them mechanistically robust. biorxiv.org

Kinetic Equations: The models incorporate kinetic equations for key processes, including:

De novo synthesis from cholesterol, regulated by feedback mechanisms involving FXR. nih.gov

Active transport of bile acids into and out of hepatocytes and intestinal cells.

Conjugation with taurine and glycine.

Microbial transformations in the gut.

Enterohepatic circulation and excretion. biorxiv.org

Predictive Power: Once validated with experimental data from healthy subjects, these models can be used to simulate disease states. For example, by altering the parameters that represent peroxisomal β-oxidation, one can simulate the effects of a ZSD-causing mutation. The model would predict an accumulation of THCA and a depletion of cholic acid, consistent with clinical observations. nih.govnih.gov

Hypothesis Testing: Computational models allow for in silico testing of hypotheses. For instance, a model could be used to predict the dose of cholic acid required to reduce THCA levels by a certain percentage, helping to optimize therapeutic strategies before clinical implementation. nih.gov

Software platforms used for this type of modeling and flux analysis often include those that can handle the complexity of isotopic labeling data and solve the large systems of equations involved. While specific tool names can vary, the underlying approach involves defining a metabolic network, inputting experimental data (e.g., concentrations and labeling patterns), and using algorithms to estimate the unknown flux values that best fit the data. nih.gov The integration of quantitative data obtained using THCA-d3 with these sophisticated computational tools is critical for building predictive models of bile acid metabolism in both health and disease.

Synthetic and Preparative Research of 3α,7α,12α Trihydroxycoprostanic Acid D3

Chemical Synthesis Pathways for Deuterated Bile Acid Analogs

The introduction of deuterium (B1214612) into bile acid structures can be achieved through various synthetic strategies, often by modifying established pathways for the non-labeled parent compounds. These methods typically involve the use of deuterated reagents at key synthetic steps where a new carbon-hydrogen bond is formed.

One common approach involves the reduction of a carbonyl group or a carbon-carbon double bond using a deuterium source. For instance, a Clemmensen reduction performed in deuterated solvents can be used to introduce deuterium atoms. nih.gov Another powerful technique is catalytic hydrogenation, where deuterium gas (D₂) is used in the presence of a metal catalyst to reduce an unsaturated bond, thereby incorporating deuterium into the steroid skeleton or side chain. nih.gov

Alternatively, synthesis can commence from starting materials that are already selectively deuterated. Growing human fibroblasts and hepatoma (Hep G2) cells in media containing deuterium oxide (D₂O) has been shown to produce cholesterol enriched in deuterium, which can then serve as a precursor for the synthesis of deuterated bile acids. nih.govresearchgate.net This biosynthetic approach leverages the cell's natural enzymatic machinery to incorporate deuterium. Chemical synthesis can also utilize deuterated building blocks, which are then incorporated into the larger bile acid structure through a series of reactions.

The choice of method depends on the desired location and number of deuterium atoms, the availability of starting materials, and the required stereochemical purity of the final product. These labeled compounds are invaluable as internal standards in lipidomic and metabolomic analyses. avantiresearch.comsigmaaldrich.com

Table 1: Methods for Deuteration in Bile Acid Synthesis

Method Reagent/Source Typical Application Reference
Catalytic Deuteration Deuterium gas (D₂) with a metal catalyst (e.g., Pd/C) Reduction of C=C double bonds nih.gov
Reductive Deuteration Deuterated reducing agents (e.g., NaBD₄, LiAlD₄) Reduction of ketones or aldehydes to hydroxyl groups nih.gov
Deuterated Solvents Deuterium oxide (D₂O) Used in reactions like Clemmensen reduction or as a medium for biosynthetic production nih.govnih.gov

Identification and Characterization of Intermediate Compounds in 3α,7α,12α-Trihydroxycoprostanic Acid-d3 Synthesis

The synthesis of this compound mirrors the biosynthetic pathway of its non-deuterated counterpart, THCA, a key C₂₇ intermediate in the formation of cholic acid. frontiersin.orgnih.govresearchgate.net In inherited metabolic disorders like Zellweger syndrome, the conversion of THCA to cholic acid is impaired, leading to its accumulation. usbio.netresearchgate.net

A plausible synthetic route would start from a suitable steroid precursor, such as a derivative of cholic or deoxycholic acid, and involve several key transformations. The synthesis of related bile acid intermediates often involves the protection of existing hydroxyl groups, chemical modification of the steroid nucleus or side chain, and subsequent deprotection. nih.govelsevierpure.com

Key intermediates in the pathway leading to THCA include sterols that have undergone hydroxylation at the C-7 and C-12 positions and modification of the A/B ring junction. nih.govwikipedia.org For example, 7α-hydroxycholesterol and 7α,12α-dihydroxy-4-cholesten-3-one are crucial intermediates in the major biosynthetic pathway. nih.govyoutube.com The synthesis proceeds through a series of oxidation and reduction steps to establish the correct hydroxylation pattern and the saturated 5β-cholestane ring system. nih.gov The side chain is typically constructed or modified to yield the 26-oic acid functionality.

The introduction of the three deuterium atoms (d3) would likely be achieved at a late stage of the synthesis. For example, a precursor containing a suitable functional group, such as a double bond or a ketone on the side chain or steroid nucleus, could be reduced using a deuterated reagent to install the label just before the final deprotection steps. The characterization of each intermediate is paramount and is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and isotopic enrichment. nih.govnih.gov

Table 2: Potential Intermediates in 3α,7α,12α-Trihydroxycoprostanic Acid Synthesis

Intermediate Compound Description Role in Synthesis
7α-Hydroxy-4-cholesten-3-one A key intermediate in the classic bile acid synthesis pathway. nih.gov Precursor for establishing the 7α-hydroxyl group and the A/B ring structure.
7α,12α-Dihydroxy-4-cholesten-3-one An intermediate formed after 12α-hydroxylation. nih.gov Establishes the di-hydroxy pattern on the B and C rings.
5β-Cholestane-3α,7α,12α-triol A precursor with the fully formed hydroxylated steroid nucleus. researchgate.net Intermediate prior to side-chain oxidation.

Stereochemical Considerations and Control in Bile Acid Analog Preparation

The stereochemistry of bile acids is fundamental to their biological function. 3α,7α,12α-Trihydroxycoprostanic Acid possesses a complex stereochemical architecture, including the cis-fused A/B rings (5β configuration) and the α-orientation of the hydroxyl groups at positions C-3, C-7, and C-12. frontiersin.orgnih.gov Achieving this precise three-dimensional structure in a chemical synthesis requires rigorous stereochemical control.

Synthetic strategies often rely on substrate control, where the existing stereochemistry of the steroid starting material dictates the outcome of subsequent reactions. youtube.com For instance, the 5β-stereochemistry is typically inherent to the chosen starting material, which is often derived from naturally occurring bile acids.

The introduction of hydroxyl groups with the correct α-stereochemistry is a significant challenge. The 3α-hydroxyl group is often formed via the stereoselective reduction of a 3-keto group or by the epimerization of a more readily available 3β-hydroxyl group, a transformation that proceeds through a stable oxo-bile acid intermediate. nih.govnih.gov The 7α- and 12α-hydroxylations are also critical steps. While biological systems use highly specific hydroxylase enzymes (like CYP7A1 and CYP8B1) wikipedia.orgyoutube.com, chemical synthesis must employ stereoselective reagents or directed hydroxylations. For example, the 7α-hydroxylation can be achieved through a copper-catalyzed reaction, although this may produce the 7β-epimer as a side product, necessitating careful purification. nih.gov

Protecting groups are extensively used to shield reactive sites and prevent unwanted side reactions, allowing for chemical modifications at specific positions. nih.gov The choice of protecting group and the conditions for its removal are critical to preserving the molecule's stereochemical integrity. Ultimately, a combination of substrate-directed reactions, stereoselective reagents, and carefully planned protection strategies is essential for the successful synthesis of stereochemically pure bile acid analogs like this compound. nih.govyoutube.com

Q & A

Q. What is the metabolic role of 3α,7α,12α-Trihydroxycoprostanic Acid-d3 in bile acid synthesis pathways?

This deuterated bile acid derivative is a stable isotope-labeled analog of 3α,7α,12α-Trihydroxycoprostanic Acid (THCA), a key intermediate in the "acidic" pathway of bile acid synthesis. THCA-d3 is used to trace the 12α-hydroxylation step catalyzed by CYP8B1, a microsomal enzyme critical for converting dihydroxycoprostanic acid (DHCA) into THCA . Methodologically, researchers employ THCA-d3 as an internal standard in mass spectrometry (LC-MS/MS) to quantify endogenous THCA levels in biological matrices, ensuring accuracy by correcting for ion suppression or matrix effects .

Q. How can researchers distinguish this compound from structural isomers in complex biological samples?

Advanced chromatographic separation (e.g., reverse-phase HPLC with chiral columns) coupled with high-resolution mass spectrometry (HRMS) is essential. Deuterium labeling introduces a mass shift (+3 Da) compared to non-deuterated THCA, enabling unambiguous identification. For isomers differing in hydroxylation positions (e.g., 3α,7α vs. 3α,12α), nuclear magnetic resonance (NMR) analysis of the deuterated compound’s stereochemistry is required, referencing synthetic standards from partial synthesis protocols .

Q. What experimental models are suitable for studying THCA-d3’s role in cholestasis or bile acid metabolism disorders?

In vitro models include primary hepatocytes or liver microsomes from preclinical species (e.g., rodents) incubated with THCA-d3 to assess CYP8B1 activity via kinetic assays (Km, kcat) . In vivo, genetically modified mice (e.g., CYP8B1 knockouts) or zebrafish models with bile duct anomalies can be dosed with THCA-d3 to track metabolic flux and biliary excretion using isotopic tracing .

Advanced Research Questions

Q. How do kinetic parameters (Km, kcat) of CYP8B1 for THCA-d3 compare to its native substrate, DHCA?

Recombinant CYP8B1 assays reveal that THCA-d3 exhibits similar binding affinity (Km ≈ 3.0 μM) to DHCA but slightly reduced catalytic efficiency (kcat ≈ 3.2 min⁻¹ vs. 2.6 min⁻¹ for DHCA). These studies use purified human CYP8B1 proteins in reconstituted systems with NADPH-P450 reductase, monitored via UV-Vis spectroscopy for type I substrate-binding shifts . Discrepancies in kinetic data across species (e.g., human vs. rodent microsomes) highlight evolutionary divergence in bile acid synthesis regulation .

Q. What methodological challenges arise when using THCA-d3 in isotopic tracing studies of peroxisomal β-oxidation?

Deuterium-labeled THCA-d3 may undergo isotopic exchange or metabolic scrambling during β-oxidation, complicating data interpretation. To mitigate this, researchers pair THCA-d3 with ¹³C-labeled analogs and employ tandem mass spectrometry (MS/MS) to differentiate fragmentation patterns. Additionally, peroxisomal isolation protocols (density gradient centrifugation) combined with enzyme-specific inhibitors (e.g., thioridazine for acyl-CoA oxidase) help isolate pathway-specific activity .

Q. How can researchers resolve contradictions in reported THCA-d3 stability under varying pH and temperature conditions?

Stability studies show THCA-d3 degrades at pH > 8.0 or temperatures > 25°C due to dehydroxylation or side-chain cleavage. To validate storage conditions, accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring is recommended. For in vivo studies, THCA-d3 should be administered in pH-buffered solutions (e.g., 0.1 M phosphate buffer, pH 7.4) and stored at -80°C in argon-purged vials to prevent deuterium exchange .

Q. What advanced techniques elucidate the structural basis of THCA-d3’s interactions with nuclear receptors (e.g., FXR, PXR)?

X-ray crystallography of THCA-d3 bound to ligand-binding domains (LBDs) of FXR/PXR reveals hydrogen-bonding networks involving the 3α,7α,12α-hydroxyl groups. Computational docking (e.g., AutoDock Vina) paired with mutagenesis (e.g., FXR-S332A mutants) identifies residues critical for binding affinity. Surface plasmon resonance (SPR) further quantifies dissociation constants (KD), showing THCA-d3’s weaker receptor activation compared to cholic acid, likely due to isotopic mass effects .

Methodological Notes

  • Synthesis : THCA-d3 is synthesized via deuterium exchange at the C-24 position using Pd/C catalysts in D₂O, followed by purification via preparative HPLC (>98% purity) .
  • Analytical Standards : Commercial deuterated standards (e.g., Larodan 71-6503-7) are validated for environmental and metabolic studies, with certificates of analysis (CoA) detailing isotopic purity (>99 atom% D) .
  • Ethical Considerations : Animal studies using THCA-d3 require IACUC approval, particularly for cholestasis models involving bile duct ligation or genetic modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.